![molecular formula C21H15F3N4O B2494982 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1795303-51-3](/img/structure/B2494982.png)
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide, commonly known as MNI-137, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against several key enzymes, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Radical Reactions
Imidazo[1,2-a]pyridines can be functionalized via radical reactions. This process is one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemosynthetic Methodologies
Imidazo[1,2-a]pyrimidine, a similar compound, has been synthesized using various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These methods could potentially be applied to the synthesis of the compound .
Electro-Oxidative Method
An electro-oxidative method has been reported for the ring opening of imidazopyridine derivatives . This mild protocol offers a sustainable alternative to existing harsh reaction conditions and could potentially be used to produce N-(pyridin-2-yl)amide derivatives .
Pharmaceutical Applications
Imidazo[1,2-a]pyridines are valuable in pharmaceutical chemistry . They could potentially be used in the development of new drugs due to their wide range of applications in medicinal chemistry .
Materials Science
Imidazo[1,2-a]pyridines have great potential in materials science . They could be used in the development of new materials with unique properties.
Optoelectronic Devices
Imidazo[1,2-a]pyridines have been reported in different technological applications, such as optoelectronic devices . They could potentially be used in the development of new optoelectronic devices.
Sensors
Imidazo[1,2-a]pyridines could potentially be used in the development of new sensors .
Anti-Cancer Drugs
Imidazo[1,2-a]pyridines have been used in the development of anti-cancer drugs . The compound could potentially have applications in this field.
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, a class of heterocyclic scaffolds to which this compound belongs, are known to be valuable in organic synthesis and pharmaceutical chemistry .
Mode of Action
The functionalization of imidazo[1,2-a]pyridines, which this compound is a derivative of, has been achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines and their derivatives have been shown to inhibit acetylcholinesterase, butrylcholinesterase, and lipoxygenase , suggesting that they may impact cholinergic signaling and lipid metabolism.
Result of Action
Given the inhibitory activities of similar imidazo[1,2-a]pyridine derivatives against acetylcholinesterase, butrylcholinesterase, and lipoxygenase , it can be inferred that this compound may have potential therapeutic applications.
Action Environment
The synthesis of similar compounds has been achieved under mild, metal-free conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c1-13-5-4-10-28-12-17(26-19(13)28)15-6-2-3-7-16(15)27-20(29)14-8-9-18(25-11-14)21(22,23)24/h2-12H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBIBYAWNXZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.